molecular formula C15H18N2O6S B175521 (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 104773-40-2

(4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B175521
CAS No.: 104773-40-2
M. Wt: 354.4 g/mol
InChI Key: ISMJAKHUEXVPIA-KBPBESRZSA-N
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Description

(4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H18N2O6S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a derivative of pyrrolidine that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H16N2O5S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{5}\text{S}

This structure features a nitrophenyl group, a pyrrolidine ring, and an acetylsulfanyl moiety, which are critical for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to (4-nitrophenyl)methyl derivatives exhibit antimicrobial activity . For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties . In vitro experiments demonstrated cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent. The compound's ability to induce apoptosis in tumor cells has been a focal point in recent research.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to strand breaks and subsequent cell death.
  • Oxidative Stress Induction : The presence of the nitrophenyl group may enhance the generation of reactive oxygen species (ROS), contributing to cellular damage in pathogens and cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by Madesclaire et al. (2013) evaluated the antimicrobial effects of various nitrophenyl derivatives, including (4-nitrophenyl)methyl compounds. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus15 µg/mL
BEscherichia coli20 µg/mL
CPseudomonas aeruginosa25 µg/mL

Study 2: Antitumor Activity

In vitro assays performed on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 30 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis induction
MCF-730DNA intercalation
A54935ROS generation

Properties

IUPAC Name

(4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S/c1-10(19)24-14-6-13(8-18)16(7-14)15(20)23-9-11-2-4-12(5-3-11)17(21)22/h2-5,13-14,18H,6-9H2,1H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMJAKHUEXVPIA-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.